molecular formula C11H15N5 B12233352 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine

Cat. No.: B12233352
M. Wt: 217.27 g/mol
InChI Key: YULMZDKVTBUOOA-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a piperidine moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine typically involves the cyclization of 2,3-dichloropyrazine with hydrazine to form 2-chloro-3-hydrazinopyrazine. This intermediate is then subjected to cyclization with carbonic acid halo anhydrides, followed by hydrolysis and subsequent alkylation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole-pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit multiple kinases makes it a valuable scaffold for drug development, particularly in the field of oncology.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

3-methyl-8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C11H15N5/c1-9-13-14-11-10(12-5-8-16(9)11)15-6-3-2-4-7-15/h5,8H,2-4,6-7H2,1H3

InChI Key

YULMZDKVTBUOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCCCC3

Origin of Product

United States

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